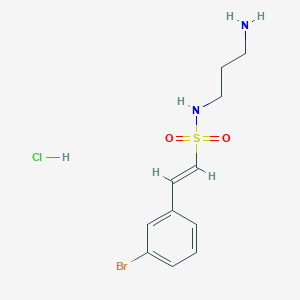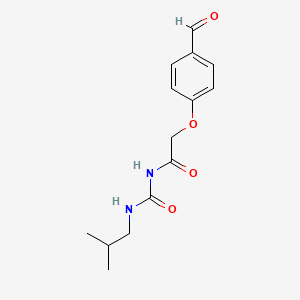
(E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride, also known as BPPES, is a chemical compound used in scientific research. It is a sulfonamide-based inhibitor that is commonly used to study the structure and function of membrane transporters. BPPES has been found to be effective in inhibiting the function of various transporters, including the multidrug resistance protein 1 (MRP1) and the cystic fibrosis transmembrane conductance regulator (CFTR). In
Mechanism of Action
(E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride inhibits the function of transporters by binding to a specific site on the transporter protein. This binding site is located in the transmembrane domain of the protein and is thought to be involved in the transport of substrates across the membrane. (E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride binding to this site prevents the transport of substrates, leading to inhibition of transporter function.
Biochemical and Physiological Effects:
(E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the function of MRP1 and CFTR, leading to decreased drug resistance and altered ion transport. (E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride has also been found to alter the activity of other transporters, including P-glycoprotein and organic anion transporters. In addition, (E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride has been shown to affect the activity of enzymes involved in drug metabolism and detoxification.
Advantages and Limitations for Lab Experiments
(E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride is a useful tool for studying the structure and function of membrane transporters. It has been found to be effective in inhibiting the function of various transporters, making it a valuable tool for studying drug resistance and drug interactions. However, (E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride has some limitations. It is not effective against all transporters and may have off-target effects. In addition, (E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride may have limited bioavailability and may not be suitable for in vivo studies.
Future Directions
There are many future directions for research involving (E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride. One area of research is the development of new inhibitors based on the structure of (E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride. These inhibitors may be more effective and have fewer off-target effects than (E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride. Another area of research is the development of new methods for studying transporter function. These methods may involve the use of (E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride in combination with other inhibitors or the development of new imaging techniques. Finally, research is needed to better understand the role of transporters in cellular homeostasis and disease. This research may lead to the development of new therapies for a range of diseases, including cancer and cystic fibrosis.
Synthesis Methods
(E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride can be synthesized by reacting 3-bromobenzaldehyde with ethyl acetoacetate to produce (E)-3-(3-bromophenyl)prop-2-en-1-one. This compound is then reacted with sulfamide to produce (E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride. The final product is obtained by treating (E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride with hydrochloric acid.
Scientific Research Applications
(E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride is commonly used in scientific research to study the structure and function of membrane transporters. It has been found to be effective in inhibiting the function of various transporters, including MRP1 and CFTR. (E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride has also been used to study the role of transporters in drug resistance and drug interactions. In addition, (E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride has been used to study the regulation of ion channels and the role of transporters in cellular homeostasis.
properties
IUPAC Name |
(E)-N-(3-aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S.ClH/c12-11-4-1-3-10(9-11)5-8-17(15,16)14-7-2-6-13;/h1,3-5,8-9,14H,2,6-7,13H2;1H/b8-5+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCXGWMSYDIFBH-HAAWTFQLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CS(=O)(=O)NCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/S(=O)(=O)NCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-Aminopropyl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2433660.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2433664.png)





![(NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]hydroxylamine](/img/structure/B2433671.png)
![3-[2-(2-anilino-2-oxoethyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2433676.png)
![3-(4-ethylphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2433679.png)


![(Z)-methyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2433682.png)